Lipophilicity vs. Mono-Phenyl Analogs
CAS 53067-49-5 exhibits markedly higher lipophilicity compared to simpler 1,3,4-thiadiazole-2-amine derivatives, such as N,N-Dimethyl-5-phenyl-1,3,4-thiadiazol-2-amine (CAS 50878-83-6). While the des-phenyl comparator has a LogP of ~2.27, the target compound's LogP is predicted to be >5.09 based on its higher molecular weight and triphenyl substitution . This difference directly impacts membrane permeability, protein binding, and off-target promiscuity potential in cellular assays.
Mono-phenyl analog: ~2.27
Difference ≥2.8 log units
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | Predicted LogP >5.09 (based on triphenyl and dimethylamine moieties) |
| Comparator Or Baseline | N,N-Dimethyl-5-phenyl-1,3,4-thiadiazol-2-amine (CAS 50878-83-6): LogP ~2.27 |
| Quantified Difference | At least 2.8 log units higher lipophilicity for the target compound |
| Conditions | In silico prediction; experimental LogP not reported for target compound; comparator LogP from chemical databases |
Why This Matters
Higher lipophilicity may translate into improved blood-brain barrier penetration and intracellular target engagement, making this compound more suitable for CNS and intracellular target-based screens than its mono-phenyl counterpart.
